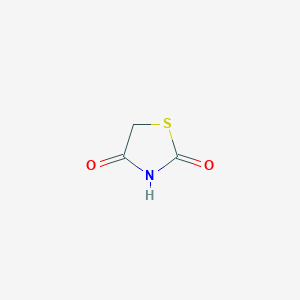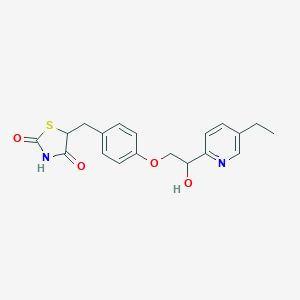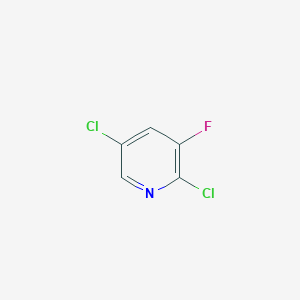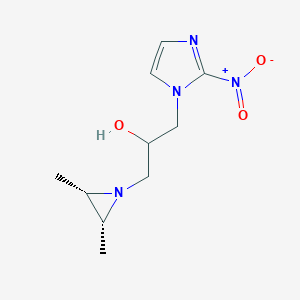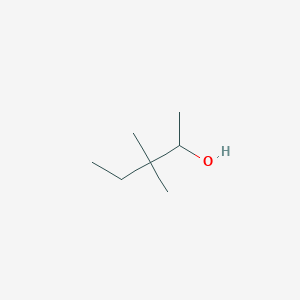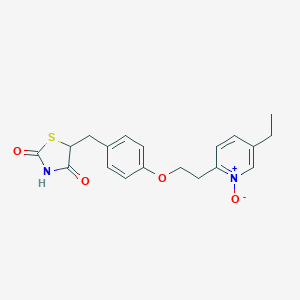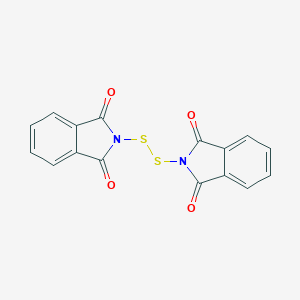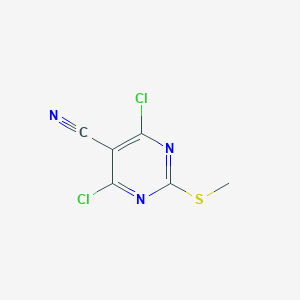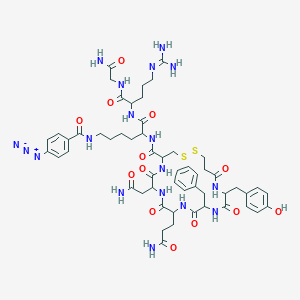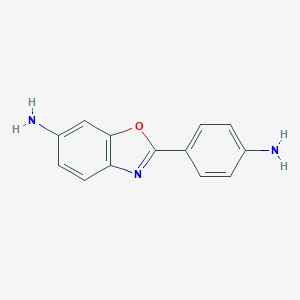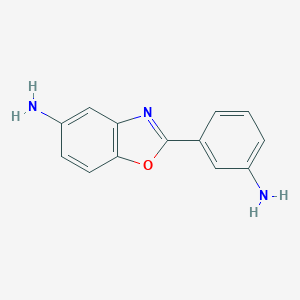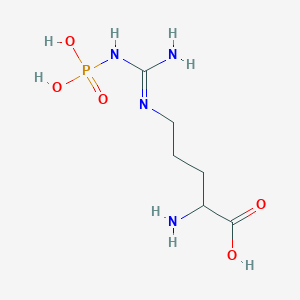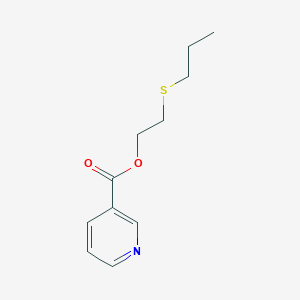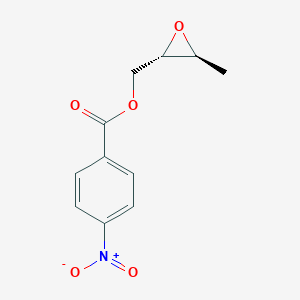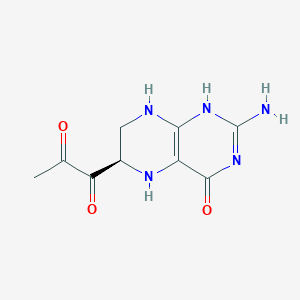
6-Pyruvoyl tetrahydropteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Pyruvoyl tetrahydropteridine (PTP) is a naturally occurring compound that plays a crucial role in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor for various enzymes involved in neurotransmitter synthesis, amino acid metabolism, and nitric oxide production. PTP is synthesized from sepiapterin through a series of enzymatic reactions, and its deficiency is associated with several neurometabolic disorders.
Aplicaciones Científicas De Investigación
1. Chemical Structure and Reactivity
6-Pyruvoyl tetrahydropterin (PTP) plays a crucial role as a key intermediate in the biosynthesis of tetrahydrobiopterin (6R-BH4). Its chemical structure is complex, with specific reactivity of carbonyl groups in enzymatic reactions for the conversion into 6RBH4 (Katoh, Sueoka, & Kurihara, 1991).
2. Role in Tetrahydrobiopterin Deficiencies
6-Pyruvoyl-tetrahydropterin synthase (PTPS) deficiency, a form of tetrahydrobiopterin (BH4) deficiency, has been extensively studied. Research indicates that the time of diagnosis, dosage of BH4, and neurotransmitter precursors are critical in managing patients with PTPS deficiency (Jäggi et al., 2008).
3. Enzymatic Role and Characterization
The human and rat liver cDNAs encoding 6-pyruvoyl tetrahydropterin synthase were expressed and characterized, demonstrating the importance of this enzyme in the synthesis of human tetrahydrobiopterin, a crucial cofactor for hydroxylases involved in catecholamine and serotonin biosynthesis (Bürgisser et al., 1994).
4. Molecular and Crystallographic Studies
The crystal structure of the inactive mutant Cys42Ala of PTPS has been determined, providing insights into the active site of PTPS and its role in catalysis. This research helps in understanding the molecular mechanisms underlying the enzymatic reaction of PTPS (Ploom et al., 1999).
5. Tissue and Cell Line Analysis
Studies on human tissues and cell lines have shown that PTP synthase deficiency, a genetic disease in BH4 metabolism, can be differentiated by analyzing urinary pterins, enzyme activity in red blood cells, and CSF metabolites (Guzmán & Blau, 1991).
6. Redox Regulation and Protection Against Oxidative Stress
Reversible S-glutathionylation of PTS has been identified as a mechanism that protects its enzymatic activity against oxidative stress. This finding highlights the critical role of redox regulation in maintaining the function of 6-pyruvoyl tetrahydropterin synthase (Hara, Fukumura, & Ichinose, 2018).
Propiedades
Número CAS |
101383-42-0 |
|---|---|
Nombre del producto |
6-Pyruvoyl tetrahydropteridine |
Fórmula molecular |
C9H11N5O3 |
Peso molecular |
237.22 g/mol |
Nombre IUPAC |
1-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]propane-1,2-dione |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h4,12H,2H2,1H3,(H4,10,11,13,14,17)/t4-/m1/s1 |
Clave InChI |
WBJZXBUVECZHCE-SCSAIBSYSA-N |
SMILES isomérico |
CC(=O)C(=O)[C@H]1CNC2=C(N1)C(=O)N=C(N2)N |
SMILES |
CC(=O)C(=O)C1CNC2=C(N1)C(=O)NC(=N2)N |
SMILES canónico |
CC(=O)C(=O)C1CNC2=C(N1)C(=O)N=C(N2)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



